(3-Chloro-4-(3-chloropropoxy)phenyl)boronic acid
Overview
Description
(3-Chloro-4-(3-chloropropoxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a 3-chloropropoxy group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-(3-chloropropoxy)phenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-4-hydroxyphenylboronic acid.
Etherification: The hydroxyl group is then etherified with 3-chloropropyl bromide under basic conditions to form the 3-chloropropoxy derivative.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-(3-chloropropoxy)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The chlorine atoms can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in etherification and substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation of the boronic acid group.
Substituted Derivatives: Formed from nucleophilic substitution of the chlorine atoms.
Scientific Research Applications
(3-Chloro-4-(3-chloropropoxy)phenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Research: Studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (3-Chloro-4-(3-chloropropoxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Activation: The boronic acid is activated by the palladium catalyst.
Transmetalation: The activated boronic acid transfers its organic group to the palladium catalyst.
Reductive Elimination: The palladium catalyst facilitates the formation of a new carbon-carbon bond, releasing the final product.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the chlorine and propoxy substituents, making it less versatile in certain reactions.
3-Chloro-4-fluorophenylboronic Acid: Similar structure but with a fluorine atom instead of the propoxy group, leading to different reactivity and applications.
4-Formylphenylboronic Acid: Contains a formyl group instead of the chloropropoxy group, used in different types of organic synthesis.
Uniqueness
(3-Chloro-4-(3-chloropropoxy)phenyl)boronic acid is unique due to its specific substituents, which provide distinct reactivity and make it suitable for specialized applications in organic synthesis and material science.
Properties
IUPAC Name |
[3-chloro-4-(3-chloropropoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BCl2O3/c11-4-1-5-15-9-3-2-7(10(13)14)6-8(9)12/h2-3,6,13-14H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLOECONTZGRNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCCl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BCl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301213954 | |
Record name | Boronic acid, B-[3-chloro-4-(3-chloropropoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301213954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704074-33-8 | |
Record name | Boronic acid, B-[3-chloro-4-(3-chloropropoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-chloro-4-(3-chloropropoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301213954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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